Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt

Übersicht

Beschreibung

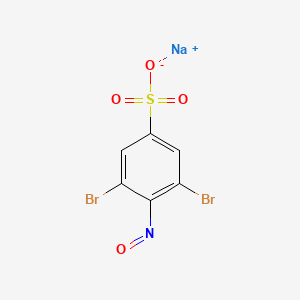

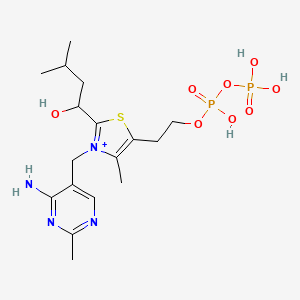

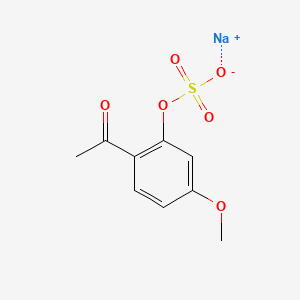

“Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt”, also known as DBNBS, is a chemical compound with the linear formula C6H2Br2NO4SNa . It has a molecular weight of 366.95 . This compound is developed as a spin trap for C-centered radicals . It is used to trap nitric oxide for measurement by electron paramagnetic resonance and to trap superoxide radicals in biological systems . The L-arginine/NO pathway in human platelet aggregation has also been investigated using DBNBS .

Chemical Reactions Analysis

DBNBS is used as a spin trap for C-centered radicals . It is also used to trap nitric oxide for measurement by electron paramagnetic resonance and to trap superoxide radicals in biological systems . The L-arginine/NO pathway in human platelet aggregation has also been investigated using DBNBS .Physical And Chemical Properties Analysis

DBNBS is a yellow to tan powder . It is soluble in water, forming a clear to slightly hazy yellow to orange solution at 50mg/ml . The compound is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Monomer-Dimer Equilibrium in Aqueous Solution

- Study on Equilibrium in Biological Systems : Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt (DBNBS) is primarily used as a spin trap in biological studies. It forms a monomer-dimer equilibrium in aqueous solutions, with an equilibrium constant (Kc) determined by NMR and visible spectrum analysis. This finding is critical for understanding the behavior of DBNBS in biological applications, indicating that only about 20% of dissolved DBNBS is practically capable of spin trapping under commonly used conditions in biological studies (Ide et al., 1992).

Effects on Chemical Synthesis

- Impact on 1,3,5-Trioxane Synthesis : Research on the effects of various organic salts, including sodium benzenesulfonate, on 1,3,5-trioxane synthesis revealed that these salts influence the yield of 1,3,5-trioxane. The study highlights the potential of benzenesulfonates in enhancing the catalytic activity of acids and the relative volatilities of certain compounds in chemical synthesis (Yin, Hu, & Wang, 2016).

Applications in Material Science

- Use in Membrane Synthesis : The synthesis and thermal behavior of a related compound, 2,3,4-tris(11‘-methacryloylundecyl-1‘-oxy)benzenesulfonic acid, and its sodium salt, were studied. This research is pertinent in the development of ion-selective membranes, with the sodium salt forming a hexagonal columnar disordered phase useful in material science applications (Zhu et al., 2006).

Industrial Applications

- Influence on Gas Hydrate Cool Storage Process : The impact of additives, including benzenesulfonic acid sodium salt, on the crystallization process of gas hydrates was studied. This research is significant for the cool storage system in air conditioning engineering, where benzenesulfonic acid sodium salt can enhance the formation rate and efficiency of gas hydrate storage (Bi et al., 2006).

Catalyst and Reaction Studies

- Role in Vapor-phase Nitration of Benzene : Silica-supported benzenesulfonic acid, a compound related to the sodium salt, has shown high catalyst activity for the nitration of benzene, indicating its potential as a catalyst in chemical reactions (Suzuki, Tohmori, & Ono, 1987).

Miscellaneous Applications

- Use in Detergent Admixture Preparation : Research into the optimization of detergent admixture preparation highlighted the significance of sodium benzenesulfonate and related compounds in the detergent industry, underlining their role in improving the performance of cleaning products (Baati et al., 2006).

Wirkmechanismus

The mechanism of action of DBNBS is related to its ability to trap radicals. It is used to trap nitric oxide for measurement by electron paramagnetic resonance and to trap superoxide radicals in biological systems . The L-arginine/NO pathway in human platelet aggregation has also been investigated using DBNBS .

Eigenschaften

IUPAC Name |

sodium;3,5-dibromo-4-nitrosobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO4S.Na/c7-4-1-3(14(11,12)13)2-5(8)6(4)9-10;/h1-2H,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWSYMVDBCVUIO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N=O)Br)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901000066 | |

| Record name | Sodium 3,5-dibromo-4-nitrosobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt | |

CAS RN |

78824-09-6 | |

| Record name | Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078824096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3,5-dibromo-4-nitrosobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid](/img/structure/B1260807.png)

![(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide](/img/structure/B1260808.png)

![(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260822.png)